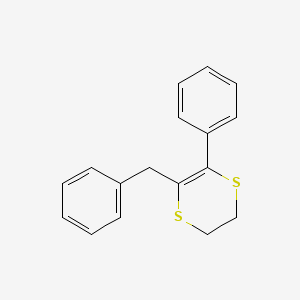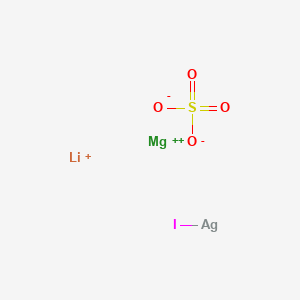![molecular formula C21H11NO3S B14611090 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 60878-33-3](/img/structure/B14611090.png)
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the thioxanthone family, which is characterized by a tricyclic structure containing sulfur and oxygen atoms. The presence of an amino group at the 6th position and a trione group at the 5th, 8th, and 14th positions further enhances its chemical reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base. This reaction is followed by cyclization and oxidation steps to form the final tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trione group, leading to different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used in the presence of a base and a suitable solvent.
Major Products
The major products formed from these reactions include various substituted thioxanthone derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a photoinitiator in polymerization reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in photodynamic therapy.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione involves its interaction with molecular targets and pathways within cells. The compound’s ability to absorb light and generate reactive oxygen species (ROS) makes it effective in photodynamic therapy. Upon light activation, it produces ROS that can damage cellular components, leading to cell death. This mechanism is particularly useful in targeting cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione derivatives
Uniqueness
This compound stands out due to its unique combination of an amino group and a trione group, which imparts distinct chemical reactivity and photophysical properties. This makes it a versatile compound for various applications, from organic synthesis to biomedical research.
Eigenschaften
CAS-Nummer |
60878-33-3 |
|---|---|
Molekularformel |
C21H11NO3S |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
6-aminonaphtho[2,3-c]thioxanthene-5,8,14-trione |
InChI |
InChI=1S/C21H11NO3S/c22-14-9-13-18(23)12-7-3-4-8-15(12)26-21(13)17-16(14)19(24)10-5-1-2-6-11(10)20(17)25/h1-9H,22H2 |
InChI-Schlüssel |
AJALGZLAOMYVEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)SC5=CC=CC=C5C4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)




![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)







